1-Chloro-3,3,4-trimethylpentan-2-one
Description
These analogs share a common backbone of a ketone functional group with chlorine and methyl substituents, influencing their chemical reactivity, physical properties, and safety profiles. This article focuses on the closest analogs identified in the literature, leveraging their data to infer comparative insights.
Properties
CAS No. |
83391-86-0 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-chloro-3,3,4-trimethylpentan-2-one |
InChI |
InChI=1S/C8H15ClO/c1-6(2)8(3,4)7(10)5-9/h6H,5H2,1-4H3 |
InChI Key |
QIPBQNQYCHHRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key analogs include:
Structural Insights :
- Branching and Steric Effects : The number and position of methyl groups significantly impact steric hindrance. For example, 1-chloro-2,2,4,4-tetramethylpentan-3-one (C₉H₁₇ClO) has four methyl groups, creating substantial steric bulk that may reduce nucleophilic attack at the carbonyl group compared to less-substituted analogs .
- Aromatic vs.
Physicochemical Properties
Boiling Points and Stability
- 1-Chloro-3,3-dimethylpentan-2-one: No explicit boiling point reported, but its molecular weight (148.63 g/mol) suggests moderate volatility. Stability under heating is cautioned due to Cl− emission upon decomposition .
- 1-Chloro-3-(3-chlorophenyl)propan-2-one : Boils at 90–93 °C under low pressure (0.22–0.25 Torr), reflecting high polarity due to the chlorophenyl group .
Density and Solubility
- The chlorophenyl derivative has a predicted density of 1.275 g/cm³, higher than aliphatic analogs, likely due to increased molecular packing from aromatic rings .
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